molecular formula C7H13NO B595737 7-Oxa-1-azaspiro[4.4]nonane CAS No. 128389-81-1

7-Oxa-1-azaspiro[4.4]nonane

Cat. No.: B595737
CAS No.: 128389-81-1
M. Wt: 127.187
InChI Key: MYBGAQSNYATOKI-UHFFFAOYSA-N
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Description

7-Oxa-1-azaspiro[4.4]nonane is a chemical compound with the molecular formula C7H13NO . It is also known as Azaspirene, which is isolated from the fungus Neosartorya sp. and is a novel angiogenesis inhibitor with a 1-oxa-7-azaspiro [4.4]non-2-ene-4,6-dione skeleton .


Synthesis Analysis

The synthesis of compounds containing the 1-azaspiro [4.4]nonane skeleton can be achieved through a domino radical bicyclization process. This process involves the formation and capture of alkoxyaminyl radicals . Another method for the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones involves the use of Mn .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 1-oxa-7-azaspiro [4.4]nonane skeleton . The InChI code for this compound is 1S/C7H13NO/c1-2-7 (8-4-1)3-5-9-6-7/h8H,1-6H2 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 127.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 127.099714038 g/mol . The topological polar surface area of the compound is 21.3 Ų .

Scientific Research Applications

  • Synthesis and Biological Activities : The 1-oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, 1-oxa-7-azaspiro[5.4]decane, and 1-oxa-6-azaspiro[4.4]nonane ring systems have been identified as the cores of natural or synthetic products with significant biological activities. These compounds represent challenging targets for chemical synthesis due to their potential applications and the novelty of their skeletons (Sinibaldi & Canet, 2008).

  • One-pot Synthesis Techniques : A study describes the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation. This process is notable for its simplicity and the ease of separating the product, indicating potential for efficient large-scale synthesis (Huynh, Nguyen, & Nishino, 2017).

  • Use in Drug Discovery : Novel classes of thia/oxa-azaspiro[3.4]octanes, which are structurally related to 7-Oxa-1-azaspiro[4.4]nonane, have been synthesized for use as multifunctional modules in drug discovery. These spirocycles are designed to be novel and structurally diverse, with potential applications in pharmaceuticals (Li, Rogers-Evans, & Carreira, 2013).

  • Role in Antimicrobial Agents : Certain derivatives of 1-oxa-4-thiaspiro[4.4]nonan-2-one have been studied for their antimicrobial activities. These compounds exhibit potential as novel antimicrobial agents, highlighting another application of this compound-related structures (Al-Ahmadi, 1996).

  • Angiogenesis Inhibition : Azaspirene, a compound isolated from the fungus Neosartorya sp., contains a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, similar to this compound. This compound has been identified as a novel angiogenesis inhibitor, indicating potential therapeutic applications in cancer treatment (Asami et al., 2002).

Mechanism of Action

Azaspirene, a compound with a 1-oxa-7-azaspiro [4.4]nonane skeleton, has been found to inhibit the endothelial migration induced by vascular endothelial growth factor (ED100 = 27.1 microM) .

Properties

IUPAC Name

7-oxa-1-azaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-7(8-4-1)3-5-9-6-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBGAQSNYATOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717329
Record name 7-Oxa-1-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128389-81-1
Record name 7-Oxa-1-azaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxa-1-azaspiro[4.4]nonane
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